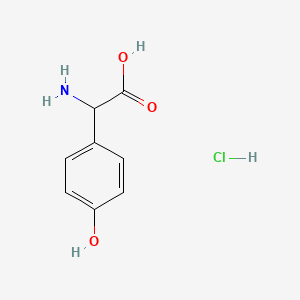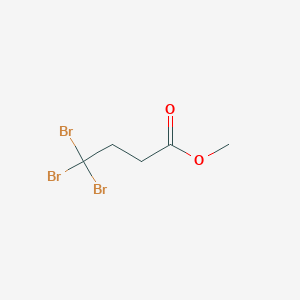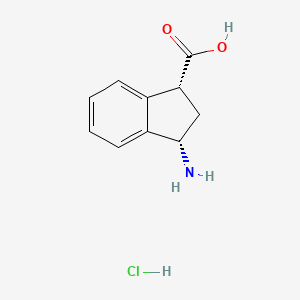
2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride is a derivative of glycine, an amino acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: The compound is used in the manufacture of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis by binding to peptidoglycan, preventing crosslinking and polymerization .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylglycine
- Para-Hydroxyphenylglycine
- D-P-Hydroxyphenylglycine
Uniqueness
2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride is unique due to its specific structural features and reactivity. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-1-3-6(10)4-2-5;/h1-4,7,10H,9H2,(H,11,12);1H |
InChI Key |
ZHIBZCPDMCUVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)

![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)



